molecular formula C13H14N2O2 B2524712 N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide CAS No. 2377031-04-2

N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide

Cat. No.: B2524712
CAS No.: 2377031-04-2
M. Wt: 230.267
InChI Key: LFOHKIROWSPTBD-UHFFFAOYSA-N
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Description

N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.27 g/mol It is characterized by the presence of a cyano group, a hydroxyphenyl group, and a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide typically involves the reaction of 4-hydroxybenzyl cyanide with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts .

Major Products

Major products formed from these reactions include quinone derivatives, primary amines, and substituted phenyl derivatives .

Scientific Research Applications

N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the cyclopropylacetamide moiety can influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N-[cyano(4-hydroxyphenyl)methyl]acetamide and N-[cyano(4-hydroxyphenyl)methyl]-N-methylacetamide .

Uniqueness

N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

N-[cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(16)15(11-4-5-11)13(8-14)10-2-6-12(17)7-3-10/h2-3,6-7,11,13,17H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOHKIROWSPTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C(C#N)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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